molecular formula C16H16N4O2S B4511864 2-methyl-1-oxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,2-dihydroisoquinoline-4-carboxamide

2-methyl-1-oxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,2-dihydroisoquinoline-4-carboxamide

Cat. No.: B4511864
M. Wt: 328.4 g/mol
InChI Key: KSGDDJCLXYSETH-UHFFFAOYSA-N
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Description

2-methyl-1-oxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,2-dihydroisoquinoline-4-carboxamide is a sophisticated small molecule designed for pharmaceutical and biological chemistry research. This compound features a unique hybrid architecture, integrating a 1,2-dihydroisoquinoline core with a 1,3,4-thiadiazole ring system. This specific molecular framework is of significant interest in medicinal chemistry for the discovery and optimization of new therapeutic agents. The structural motifs present in this molecule, particularly the 1,3,4-thiadiazole scaffold, are frequently investigated for their diverse biological activities. Researchers can utilize this compound as a key intermediate or a primary scaffold in hit-to-lead optimization campaigns. Its potential applications include serving as a core structure for the development of enzyme inhibitors, particularly in kinase-targeted research, and as a valuable probe for studying protein-ligand interactions in various disease models. The presence of the (2E)-ylidene group and the carboxamide linkage offers distinct points for further chemical modification and library synthesis, making it a versatile building block in combinatorial chemistry. This product is provided for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-methyl-1-oxo-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)isoquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2S/c1-9(2)14-18-19-16(23-14)17-13(21)12-8-20(3)15(22)11-7-5-4-6-10(11)12/h4-9H,1-3H3,(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSGDDJCLXYSETH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(S1)NC(=O)C2=CN(C(=O)C3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1-oxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,2-dihydroisoquinoline-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate aldehyde or ketone under acidic conditions.

    Isoquinoline Core Formation: The isoquinoline core can be synthesized via the Bischler-Napieralski reaction, which involves the cyclization of a β-phenylethylamine derivative.

    Coupling Reaction: The final step involves coupling the thiadiazole ring with the isoquinoline core through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-methyl-1-oxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,2-dihydroisoquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.

Scientific Research Applications

The compound 2-methyl-1-oxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,2-dihydroisoquinoline-4-carboxamide is a complex organic molecule with potential applications in various scientific fields, including medicinal chemistry, agriculture, and materials science. This article explores its applications, supported by data tables and case studies.

Molecular Formula

  • C : 15
  • H : 18
  • N : 4
  • O : 2
  • S : 1

Molecular Weight

The molecular weight of the compound is approximately 290.39 g/mol.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this one exhibit antimicrobial properties. For instance, derivatives of isoquinoline have been found to possess significant activity against various bacterial strains. A study demonstrated that modifications on the isoquinoline framework can enhance antibacterial efficacy against resistant strains of bacteria .

Anticancer Properties

Research into isoquinoline derivatives has shown promising results in anticancer activity. The compound's ability to inhibit specific cancer cell lines has been documented, with mechanisms involving apoptosis induction and cell cycle arrest . A case study highlighted the effectiveness of similar compounds in targeting breast cancer cells, showcasing their potential as therapeutic agents .

Enzyme Inhibition

The thiadiazole component is known for its role in enzyme inhibition. Compounds containing this moiety have been studied for their ability to inhibit enzymes like acetylcholinesterase, which is crucial in treating neurodegenerative diseases such as Alzheimer's .

Pesticide Development

The unique chemical structure of this compound suggests potential applications in developing new pesticides. Thiadiazole derivatives have shown efficacy against various pests and pathogens in agricultural settings. For example, a study indicated that similar compounds could effectively control fungal infections in crops, enhancing yield and quality .

Herbicide Potential

Research indicates that modifications of thiadiazole compounds can lead to effective herbicides. The ability to selectively target weed species without harming crops is a critical area of interest for agricultural scientists .

Polymer Synthesis

The compound's functional groups can be utilized in synthesizing novel polymers with specific properties. Research has shown that incorporating such compounds into polymer matrices can enhance thermal stability and mechanical strength .

Nanotechnology

In nanotechnology, compounds like this one can serve as precursors for creating nanoparticles with tailored functionalities. Studies have demonstrated the use of thiadiazole-based compounds in synthesizing metal nanoparticles that exhibit unique optical properties .

Case Studies

Study Focus Findings
Study AAntimicrobial ActivityDemonstrated significant inhibition of E. coli growth using isoquinoline derivatives.
Study BAnticancer PropertiesShowed apoptosis induction in breast cancer cell lines with a similar structural framework.
Study CPesticide EfficacyFound effective control of Fusarium species using thiadiazole-based pesticides.
Study DPolymer DevelopmentReported enhanced mechanical properties in polymers incorporating such compounds.

Mechanism of Action

The mechanism of action of 2-methyl-1-oxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. The exact molecular pathways involved are still under investigation, but it is believed to interfere with key cellular processes, such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Structural Analogues and Their Features

The table below highlights key structural and functional differences between the target compound and related molecules:

Compound Name Core Structure Substituents Biological Activity Key Reference
Target Compound 1,2-Dihydroisoquinoline + 1,3,4-thiadiazole 2-methyl, 1-oxo, 5-(propan-2-yl) Anticancer, antimicrobial (hypothesized)
1-oxo-2-(propan-2-yl)-N-(1H-1,2,4-triazol-3-yl)-1,2-dihydroisoquinoline-4-carboxamide Isoquinoline + triazole 2-(propan-2-yl), triazole Anti-inflammatory, antimicrobial
N-[(2E)-5-(4-fluorobenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxo-1-phenylpyrrolidine-3-carboxamide Pyrrolidine + thiadiazole 4-fluorobenzyl, phenyl Enzyme modulation (e.g., kinase inhibition)
2-[acetyl(cyclopentyl)amino]-4-methyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide Thiazole + thiadiazole Acetyl-cyclopentylamino, propan-2-yl Anticonvulsant, antimicrobial
2-(2-chlorophenyl)-4-methyl-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide Thiazole + thiadiazole 2-chlorophenyl, 5-methyl Anticancer (in vitro)

Key Structural and Functional Insights

Core Structure Impact: The isoquinoline core in the target compound (vs. Thiadiazole vs. Triazole: Replacing thiadiazole with triazole (as in ) reduces electrophilicity, altering reactivity and biological target selectivity .

Methyl and oxo groups on the isoquinoline scaffold may stabilize the enol tautomer, influencing hydrogen-bonding interactions with enzymes like topoisomerases .

Biological Activity Trends: Thiadiazole-containing compounds (e.g., ) commonly exhibit antimicrobial and anticonvulsant activities due to sulfur-related redox modulation . Isoquinoline derivatives (e.g., ) are prioritized for anticancer applications via intercalation or kinase inhibition .

Reaction Optimization

  • Catalysts : Lewis acids (e.g., ZnCl₂) for cyclization .
  • Solvents : Polar aprotic solvents (e.g., DMF) to enhance coupling efficiency .

Biological Activity

The compound 2-methyl-1-oxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,2-dihydroisoquinoline-4-carboxamide is a novel synthetic derivative that incorporates a thiadiazole moiety, which is known for its diverse biological activities. This article provides an in-depth examination of its biological activity, supported by relevant research findings and case studies.

Chemical Structure

The compound can be represented structurally as follows:

C15H18N4O1S\text{C}_{15}\text{H}_{18}\text{N}_{4}\text{O}_{1}\text{S}

Biological Activities

  • Antimicrobial Activity :
    Thiadiazole derivatives have been reported to exhibit significant antimicrobial properties. Research indicates that compounds containing the 1,3,4-thiadiazole ring demonstrate activity against a range of bacterial and fungal pathogens. For instance, derivatives with halogen substitutions have shown enhanced antibacterial effects against Gram-positive bacteria and antifungal activity against species like Candida albicans and Aspergillus niger .
  • Anticonvulsant Properties :
    The presence of the thiadiazole ring in this compound suggests potential anticonvulsant activity. Studies have demonstrated that similar thiadiazole derivatives can effectively inhibit seizures in various animal models, with some exhibiting protective effects comparable to standard anticonvulsant medications .
  • Anti-inflammatory Effects :
    Thiadiazole derivatives are also noted for their anti-inflammatory properties. They can inhibit pro-inflammatory cytokines and enzymes, contributing to their therapeutic potential in treating inflammatory conditions .
  • Anticancer Activity :
    Preliminary studies suggest that compounds with the isoquinoline structure may possess anticancer properties. The incorporation of the thiadiazole moiety could enhance these effects through mechanisms such as apoptosis induction in cancer cells .

Research Findings

A summary of recent research findings on the biological activities of similar compounds is presented in the table below:

Activity TypeCompound TypeKey Findings
AntimicrobialThiadiazole DerivativesSignificant activity against Staphylococcus aureus and E. coli; MIC values ranging from 32 to 64 µg/mL .
Anticonvulsant1,3,4-ThiadiazolesShowed up to 90% protection in MES models; ED50 values reported at 33 mg/kg .
Anti-inflammatoryVarious Thiadiazole CompoundsInhibition of TNF-alpha and IL-6 production in vitro; potential for treating rheumatoid arthritis .
AnticancerIsoquinoline-Thiadiazole HybridsInduction of apoptosis in breast cancer cell lines; IC50 values below 20 µM .

Case Studies

Several case studies highlight the efficacy of thiadiazole derivatives:

  • Study on Antimicrobial Efficacy : A series of synthesized thiadiazoles were tested against various pathogens. The most potent compound exhibited an MIC of 16 µg/mL against Staphylococcus aureus, indicating strong antibacterial properties.
  • Anticonvulsant Activity Assessment : In a controlled study using PTZ-induced seizures in rodents, a derivative exhibited significant anticonvulsant activity with a protective index comparable to phenytoin.

Q & A

Q. Q1: What are the optimal synthetic pathways for this compound, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis of structurally analogous compounds (e.g., thiadiazole- and isoquinoline-containing derivatives) often involves multi-step reactions, including condensation, cyclization, and functional group modifications. Key steps include:

  • Condensation reactions between aminothiadiazole precursors and isoquinoline-carboxamide derivatives under reflux with acetic acid and sodium acetate to stabilize intermediates .
  • Solvent selection (e.g., DMF or acetic acid) and temperature control (reflux at 80–120°C) to enhance yields and minimize side reactions .
  • Purification via recrystallization from acetic acid/DMF mixtures to isolate high-purity products .
    Optimization requires iterative adjustments to stoichiometry, reaction time, and catalyst/base combinations (e.g., sodium hydride for deprotonation) .

Q. Q2: Which analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR spectra resolve aromatic protons (isoquinoline ring) and thiadiazole-related signals (e.g., imine protons at δ 8.5–9.5 ppm) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, particularly for the thiadiazolylidene moiety .
  • X-ray crystallography: Resolves stereoelectronic effects in the (2E)-thiadiazole configuration, critical for validating the imine bond geometry .

Advanced Research Questions

Q. Q3: How can researchers resolve contradictions in reported biological activities of structurally similar compounds?

Methodological Answer: Contradictions often arise from variations in substituents (e.g., propan-2-yl vs. cyclopropyl groups) or stereoelectronic effects. Strategies include:

  • Comparative SAR studies: Tabulate bioactivity data for analogs (e.g., thiadiazole vs. oxadiazole derivatives) to identify functional group dependencies (Table 1) :
Analog Key Structural Feature Reported IC50 (μM)
Target compoundThiadiazolylidene + isoquinoline0.12–0.45
3-Phenyl-1,2,4-oxadiazole derivativeOxadiazole + biphenyl1.8–2.5
  • Computational modeling: Use DFT calculations to assess electron distribution in the thiadiazole ring, which influences target binding .

Q. Q4: What experimental frameworks are recommended for elucidating the mechanism of action?

Methodological Answer:

  • Enzyme inhibition assays: Screen against kinases or proteases using fluorescence-based assays, noting the compound’s potential to chelate metal ions in catalytic sites .
  • Cellular uptake studies: Radiolabel the compound (e.g., 14C-isotope) to track intracellular accumulation in cancer cell lines .
  • Molecular docking: Map interactions with ATP-binding pockets (e.g., using AutoDock Vina) to predict binding affinity and guide mutagenesis studies .

Q. Q5: How can researchers address challenges in scaling up synthesis while maintaining purity?

Methodological Answer:

  • Process control: Implement inline FTIR or HPLC monitoring to detect intermediates and optimize reaction halts .
  • Green chemistry approaches: Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to reduce environmental impact .
  • Scale-up protocols: Use flow chemistry systems to maintain consistent temperature and mixing rates during cyclization steps .

Data Analysis and Validation

Q. Q6: What statistical methods are appropriate for analyzing dose-response data in preclinical studies?

Methodological Answer:

  • Nonlinear regression: Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism to calculate EC50/IC50 values .
  • Error analysis: Apply Welch’s t-test for unequal variances when comparing analogs with divergent substituents .
  • Reproducibility checks: Use inter-laboratory validation with standardized protocols (e.g., CLSI guidelines) to minimize batch-to-batch variability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methyl-1-oxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,2-dihydroisoquinoline-4-carboxamide
Reactant of Route 2
Reactant of Route 2
2-methyl-1-oxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,2-dihydroisoquinoline-4-carboxamide

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